N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
Description
This compound (CAS: 872995-06-7; molecular formula: C25H24N6O3S; molecular weight: 488.6) features a [1,2,4]triazolo[4,3-b]pyridazine core linked to a thioether group (-S-), which is further substituted with a 2-oxoethyl moiety bearing a 4-acetamidophenylamine group. The ethyl chain extending from the triazolopyridazine ring terminates in a 4-methylbenzamide group.
Properties
IUPAC Name |
N-[2-[6-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7O3S/c1-16-3-5-18(6-4-16)25(35)26-14-13-22-30-29-21-11-12-24(31-32(21)22)36-15-23(34)28-20-9-7-19(8-10-20)27-17(2)33/h3-12H,13-15H2,1-2H3,(H,26,35)(H,27,33)(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOXLQMBGOCFTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors. This suggests that the compound may interact with multiple targets in the body.
Mode of Action
Triazole compounds are known to show versatile biological activities. This suggests that the compound may interact with its targets in a way that triggers a variety of biological responses.
Biochemical Pathways
Given the versatile biological activities of triazole compounds, it can be inferred that this compound may affect multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
The presence of the triazole moiety in the compound suggests that it may have good bioavailability, as triazole compounds are known to readily bind with various enzymes and receptors in the biological system.
Result of Action
Given the versatile biological activities of triazole compounds, it can be inferred that this compound may have a variety of effects at the molecular and cellular level.
Biological Activity
N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide, known for its complex structure and diverse functional groups, has attracted significant attention in medicinal chemistry. This compound is a derivative of triazole and pyridazine, which are known for their broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.
Molecular Structure
The molecular formula of the compound is with a molecular weight of 482.5 g/mol. The structure includes a triazole moiety linked to a pyridazine ring, which is further substituted with an acetamidophenyl group and a thioether linkage. This structural complexity is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 482.5 g/mol |
| CAS Number | 888418-20-0 |
Antimicrobial Activity
Research indicates that compounds containing triazole and pyridazine derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains including Escherichia coli and Staphylococcus aureus through mechanisms that disrupt cell wall synthesis and function.
Case Study: A related compound was tested against several pathogens using the agar diffusion method, showing minimum inhibitory concentrations (MICs) in the range of 1–10 µg/mL for Gram-positive bacteria and slightly higher for Gram-negative bacteria. This suggests that the target compound may possess similar or enhanced antimicrobial efficacy due to its structural features.
Anticancer Activity
The potential anticancer properties of this compound have also been explored. Triazole derivatives are known to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines.
Research Findings: In vitro studies have shown that triazole-containing compounds can inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through caspase activation. The compound's ability to inhibit specific kinases involved in cancer progression is under investigation.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in bacterial metabolism or tumor growth.
- DNA Interaction: Similar compounds have shown the ability to intercalate into DNA or bind to DNA repair enzymes, leading to increased cytotoxicity in cancer cells.
- Oxidative Stress Induction: The presence of sulfur in the thioether linkage may contribute to the generation of reactive oxygen species (ROS), which can damage cellular components and promote apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their modifications are summarized below:
Physicochemical and Pharmacokinetic Profiles
- Metabolic Stability : Electron-withdrawing groups (e.g., nitro) in analogs may accelerate hepatic metabolism via cytochrome P450 enzymes, whereas the acetamido group could enhance stability through steric hindrance .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with the formation of the triazolopyridazine core followed by thioether linkage and amide coupling. Key steps include:
- Thiol-alkylation : Reacting a pyridazine precursor with a thiol-containing intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide bond formation : Using coupling agents like EDCI/HOBt for the final benzamide group attachment . Optimization focuses on controlling temperature (60–80°C for thiol-alkylation), solvent polarity (DMF or DMSO for solubility), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which analytical techniques are essential for confirming structure and purity?
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments .
- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect byproducts .
Q. What are the primary structural features influencing its biological activity?
Key features include:
- The triazolopyridazine core , which enables π-π stacking with enzyme active sites.
- The thioether bridge , enhancing metabolic stability compared to oxygen analogs.
- The 4-methylbenzamide group , contributing to hydrophobic interactions with target proteins .
Advanced Research Questions
Q. How can contradictory bioactivity data across cell lines be systematically addressed?
Contradictions often arise from assay-specific variables. A robust approach includes:
- Dose-response profiling : Testing a wide concentration range (e.g., 1 nM–100 µM) to calculate accurate IC₅₀ values .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm on-target effects in resistant cell lines .
- Metabolic stability assays : Compare hepatic microsome half-lives to rule out pharmacokinetic variability .
Q. What strategies resolve low yields during the thioether bond formation step?
Common issues and solutions:
- Oxidation of thiols : Use inert atmospheres (N₂/Ar) and reducing agents like TCEP .
- Competitive side reactions : Employ excess alkylating agent (1.5–2 eq) and monitor via TLC (Rf = 0.3–0.5 in EtOAc/hexane) .
- Solvent effects : Switch from DMF to DMSO for better solubility of aromatic intermediates .
Q. How to computationally model its interaction with potential targets like kinase enzymes?
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3POZ) to predict binding poses. Focus on hydrogen bonds with the acetamidophenyl group and hydrophobic contacts with the triazolopyridazine core .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify critical residues (e.g., ATP-binding pocket residues in EGFR) .
Q. What methodologies validate the compound’s selectivity against related off-targets?
- Kinase profiling panels : Screen against 50+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM to identify off-target inhibition .
- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
